molecular formula C16H14N6O4S B4108651 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B4108651
M. Wt: 386.4 g/mol
InChI Key: VEZDGGLIPCZJSU-UHFFFAOYSA-N
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Description

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiolating agent to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 4-nitrophenylacetyl chloride under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes that require carboxylate substrates. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-chlorophenyl)acetamide
  • 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)acetamide
  • 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a methoxyphenyl and a nitrophenyl group allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O4S/c1-26-14-8-6-12(7-9-14)21-16(18-19-20-21)27-10-15(23)17-11-2-4-13(5-3-11)22(24)25/h2-9H,10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZDGGLIPCZJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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